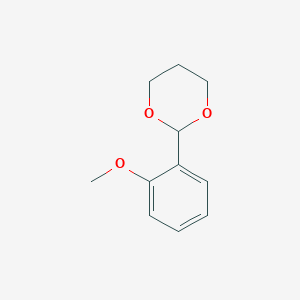

2-(2-Methoxyphenyl)-1,3-dioxane

Description

Properties

CAS No. |

13309-95-0 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1,3-dioxane |

InChI |

InChI=1S/C11H14O3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3 |

InChI Key |

NIVJIFNSJCMTQY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2OCCCO2 |

Canonical SMILES |

COC1=CC=CC=C1C2OCCCO2 |

Synonyms |

1,3-Dioxane,2-(2-methoxyphenyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data of 2-(2-Methoxyphenyl)-1,3-dioxane (¹H NMR, ¹³C NMR, IR, MS)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(2-Methoxyphenyl)-1,3-dioxane. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing fundamental principles with data from closely related structural analogs, this guide offers a robust framework for the unequivocal identification and structural elucidation of 2-(2-Methoxyphenyl)-1,3-dioxane.

Introduction: The Structural Significance of 2-(2-Methoxyphenyl)-1,3-dioxane

2-(2-Methoxyphenyl)-1,3-dioxane belongs to the class of acetals, which are cornerstone protecting groups in organic synthesis and are present in a variety of biologically active molecules. The 1,3-dioxane moiety provides conformational rigidity, while the 2-methoxyphenyl group introduces specific electronic and steric properties. Accurate structural confirmation is paramount for any application, from reaction monitoring to the characterization of novel chemical entities. This guide outlines the expected spectroscopic signatures of 2-(2-Methoxyphenyl)-1,3-dioxane, providing a detailed roadmap for its characterization.

Molecular Structure:

Caption: Molecular structure of 2-(2-Methoxyphenyl)-1,3-dioxane.

Synthesis and Sample Preparation

A standard and reliable method for the synthesis of 2-(2-Methoxyphenyl)-1,3-dioxane is the acid-catalyzed acetalization of 2-methoxybenzaldehyde with 1,3-propanediol.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add 1,3-propanediol (1.2 eq).

-

Catalysis: Introduce a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TSA) (0.01 eq).

-

Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-(2-Methoxyphenyl)-1,3-dioxane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (acetal) | ~5.8 | s | 1H | - |

| Aromatic | ~7.5 (dd) | m | 1H | ~7.5, 1.8 |

| Aromatic | ~7.3 (td) | m | 1H | ~8.0, 1.8 |

| Aromatic | ~7.0 (td) | m | 1H | ~7.5, 1.0 |

| Aromatic | ~6.9 (d) | m | 1H | ~8.0 |

| H-4, H-6 (axial) | ~4.2 | ddd | 2H | ~11.0, 5.0, 1.5 |

| H-4, H-6 (equatorial) | ~3.9 | ddd | 2H | ~11.0, 2.5, 1.5 |

| H-5 (axial) | ~2.1 | m | 1H | - |

| H-5 (equatorial) | ~1.4 | m | 1H | - |

| -OCH₃ | ~3.8 | s | 3H | - |

Interpretation of the ¹H NMR Spectrum

-

Acetal Proton (H-2): The singlet at approximately 5.8 ppm is highly characteristic of the acetal proton. Its downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.

-

Aromatic Protons: The four protons of the ortho-substituted benzene ring will appear in the aromatic region (6.9-7.5 ppm) as a complex pattern of multiplets due to ortho and meta couplings.

-

Dioxane Ring Protons (H-4, H-5, H-6): The protons on the 1,3-dioxane ring exhibit diastereotopicity, leading to distinct signals for the axial and equatorial positions. The axial protons at C4 and C6 are expected to resonate at a slightly different chemical shift than their equatorial counterparts. The C5 protons will also show distinct axial and equatorial signals, appearing as multiplets due to coupling with the C4 and C6 protons.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around 3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (acetal) | ~101 |

| C-ipso (Ar-C-O) | ~157 |

| C-ipso (Ar-C-acetal) | ~128 |

| Aromatic CH | ~129, ~121, ~120, ~111 |

| C-4, C-6 | ~67 |

| C-5 | ~26 |

| -OCH₃ | ~55 |

Interpretation of the ¹³C NMR Spectrum

-

Acetal Carbon (C-2): The carbon of the acetal group is highly deshielded by the two oxygen atoms and is expected to appear around 101 ppm.

-

Aromatic Carbons: The six aromatic carbons will produce six distinct signals. The carbon bearing the methoxy group will be the most downfield shifted aromatic carbon (around 157 ppm), while the ipso-carbon attached to the dioxane ring will be around 128 ppm. The other four aromatic CH carbons will appear in the typical aromatic region (110-130 ppm).

-

Dioxane Ring Carbons: The C4 and C6 carbons are equivalent and will show a signal around 67 ppm. The C5 carbon will be observed further upfield at approximately 26 ppm.[1]

-

Methoxy Carbon: The carbon of the methoxy group is expected to resonate at approximately 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Dioxane & -OCH₃) |

| 1600, 1485 | C=C stretch | Aromatic Ring |

| 1250 | C-O stretch | Aryl ether |

| 1150-1050 | C-O stretch | Acetal |

Interpretation of the IR Spectrum

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the dioxane ring and methoxy group (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: Absorptions around 1600 and 1485 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretching: The most diagnostic peaks will be the strong C-O stretching bands. A strong band around 1250 cm⁻¹ corresponds to the aryl ether linkage, while a series of strong bands in the 1150-1050 cm⁻¹ region are characteristic of the acetal C-O bonds.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194, corresponding to the molecular weight of C₁₁H₁₄O₃.

-

Major Fragments:

-

m/z = 137: Loss of the C₃H₅O radical from the dioxane ring.

-

m/z = 135: Formation of the 2-methoxybenzoyl cation.

-

m/z = 107: Loss of CO from the 2-methoxybenzoyl cation.

-

m/z = 91: Formation of the tropylium ion.

-

m/z = 77: Phenyl cation.

-

Caption: Predicted major fragmentation pathway for 2-(2-Methoxyphenyl)-1,3-dioxane.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a powerful and definitive means for the structural characterization of 2-(2-Methoxyphenyl)-1,3-dioxane. This guide has outlined the expected spectral data and their interpretation, offering a comprehensive reference for researchers. The presented protocols for synthesis and analysis are based on established and reliable methodologies, ensuring reproducibility and accuracy in the laboratory setting.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved February 13, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane. Retrieved February 13, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,3-Dioxane. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link][1]

Sources

Ortho-Directed Stereoelectronic Control: A Technical Guide to 2-(2-Methoxyphenyl)-1,3-Dioxane

This guide provides an in-depth technical analysis of the formation, stereochemistry, and synthetic utility of 2-(2-methoxyphenyl)-1,3-dioxane. It is structured to serve researchers requiring actionable protocols and rigorous mechanistic understanding.

Executive Summary

The formation of 2-(2-methoxyphenyl)-1,3-dioxane represents a classic yet stereochemically nuanced acetalization reaction. While often utilized as a robust protecting group for 2-methoxybenzaldehyde (o-anisaldehyde), the presence of the ortho-methoxy substituent introduces specific steric and electronic constraints that differentiate it from simple benzaldehyde acetals. This guide dissects the thermodynamic preference for the equatorial conformer, the rotational barriers imposed by the ortho-substituent, and provides a self-validating protocol for its synthesis.

Mechanistic Foundations

The formation of the 1,3-dioxane ring is a reversible, acid-catalyzed condensation between 2-methoxybenzaldehyde and 1,3-propanediol. The reaction is thermodynamically controlled, driven by the removal of water (Le Chatelier’s principle).

The Kinetic vs. Thermodynamic Landscape

-

Kinetic Phase: Initial protonation of the aldehyde carbonyl facilitates nucleophilic attack by one hydroxyl group of the diol, forming a hemiacetal.

-

Rate-Determining Step (RDS): The elimination of water from the hemiacetal to generate the resonance-stabilized oxocarbenium ion .

-

Expert Insight: The ortho-methoxy group plays a dual role here. Electronically, it stabilizes the oxocarbenium intermediate via resonance (+M effect), potentially lowering the activation energy of the RDS compared to unsubstituted benzaldehyde. However, sterically, it crowds the reaction center, necessitating a precise trajectory for the second hydroxyl attack.

-

-

Thermodynamic Phase: Ring closure to the acetal. The system equilibrates to the lowest energy conformation (Chair).

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation, highlighting the critical oxocarbenium intermediate.

Caption: Acid-catalyzed acetalization pathway.[1] The oxocarbenium ion formation (red) is the rate-determining step, influenced by the ortho-methoxy resonance.

Stereochemical Analysis

Understanding the 3D architecture of the product is critical for interpreting NMR data and predicting reactivity.

The Dioxane Chair and Equatorial Preference

The 1,3-dioxane ring adopts a chair conformation analogous to cyclohexane.

-

C2-Substituent Orientation: The bulky 2-methoxyphenyl group overwhelmingly prefers the equatorial position.

-

Thermodynamic Driver: Placing the aryl group in the axial position would result in severe 1,3-diaxial interactions with the syn-axial hydrogens at C4 and C6. The energy penalty for the axial conformer is significant (>3-4 kcal/mol), making the equatorial isomer the exclusive product (>99%) under thermodynamic control.

The Ortho-Methoxy Effect (Rotameric Control)

Unlike a simple phenyl group, the o-anisyl group is not rotationally free.

-

Restricted Rotation: The ortho-methoxy group creates steric clash with the dioxane ring oxygens (O1 and O3).

-

Dipole Minimization: The most stable rotamer typically orients the ortho-methoxy group away from the dioxane oxygens to minimize dipole-dipole repulsion and steric strain. This "locked" conformation can induce magnetic anisotropy, affecting the chemical shift of the acetal proton (H2) and the methoxy protons in ^1H NMR.

Data Summary: Stereochemical Parameters

| Parameter | Observation | Structural Cause |

| Ring Conformation | Chair | Minimization of torsional strain and angle strain. |

| C2-Aryl Orientation | Equatorial | Avoidance of 1,3-diaxial repulsion with C4/C6-H_ax. |

| Aryl Rotation | Restricted | Steric clash between o-OMe and dioxane oxygens. |

| Acetal H (NMR) | ~5.8 ppm (Singlet) | Deshielding by two oxygen atoms; diagnostic of ring closure. |

Experimental Protocol

This protocol utilizes a Dean-Stark apparatus for azeotropic water removal, ensuring the equilibrium is driven to completion.[1]

Reagents & Equipment

-

Substrate: 2-Methoxybenzaldehyde (1.0 equiv).

-

Reagent: 1,3-Propanediol (1.1 - 1.2 equiv). Note: Slight excess ensures complete consumption of the aldehyde.

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA, 1-2 mol%).

-

Solvent: Toluene or Benzene (Reagent Grade). Toluene is preferred for lower toxicity and higher boiling point.

-

Setup: Round-bottom flask, Dean-Stark trap, reflux condenser.

Step-by-Step Methodology

-

Assembly: Charge a dry round-bottom flask with 2-methoxybenzaldehyde (e.g., 10 mmol) and 1,3-propanediol (12 mmol).

-

Solvation: Add Toluene (approx. 5-10 mL per mmol of substrate).

-

Catalysis: Add pTSA (0.1 - 0.2 mmol).

-

Reflux: Heat the mixture to vigorous reflux. Ensure the solvent is condensing and filling the Dean-Stark trap.

-

Checkpoint: Monitor the collection of water in the trap. Reaction is typically complete when water evolution ceases (2-4 hours).

-

-

Workup (Critical):

-

Cool the reaction to room temperature.

-

Neutralization: Add solid NaHCO₃ or wash with saturated aqueous NaHCO₃. Failure to neutralize the acid catalyst before concentration can lead to hydrolysis (reversal) of the acetal.

-

Wash the organic layer with water (to remove excess diol) and brine.

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter and concentrate under reduced pressure.

-

Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography (typically basic alumina or silica with 1% Et₃N to prevent hydrolysis).

-

Synthetic Workflow Diagram

Caption: Operational workflow for the synthesis of 2-(2-methoxyphenyl)-1,3-dioxane.

Validation & Troubleshooting

Self-Validating NMR Markers

-

^1H NMR (CDCl₃):

-

Acetal Proton (H2): Look for a sharp singlet around 5.6 - 5.9 ppm . If this peak is absent, the reaction failed. If it is a doublet, the ring might be opening or the diol was substituted.

-

Dioxane Ring (H4/H6): These appear as complex multiplets (approx. 3.8 - 4.3 ppm) due to axial/equatorial splitting.

-

Methoxy Group: Singlet around 3.8 ppm.

-

-

^13C NMR: The acetal carbon (C2) appears characteristically around 100-102 ppm .

Common Failure Modes

-

Incomplete Reaction: Usually due to wet solvent or insufficient water removal. Remedy: Use fresh molecular sieves or ensure vigorous reflux.

-

Product Hydrolysis: Occurs if the acid catalyst is not neutralized prior to rotary evaporation. Remedy: Ensure the aqueous wash is basic (pH > 8).

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal formation and stability). Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on 1,3-dioxane conformational analysis). Link

-

Bailey, W. F., et al. (1987). "Conformational Analysis of 2-Aryl-1,3-dioxanes." Journal of Organic Chemistry. (Discusses the equatorial preference of aryl groups). Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic details of acetalization). Link

Sources

The Natural Occurrence of 2-(2-Methoxyphenyl)-1,3-dioxane Derivatives: A Lignin-Derived Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-methoxyphenyl)-1,3-dioxane framework, a specific class of 2-aryl-1,3-dioxanes, represents a unique structural motif with emerging interest in medicinal and synthetic chemistry. While the direct isolation of these compounds as primary metabolites from plants is not widely reported, compelling evidence points to their natural origin as derivatives of lignin, the second most abundant terrestrial biopolymer. This technical guide provides a comprehensive overview of the natural occurrence of 2-(2-methoxyphenyl)-1,3-dioxane derivatives, focusing on their genesis from the degradation of lignin. We will delve into the structure of lignin, the prevalence of the guaiacyl-β-aryl ether linkage that serves as the precursor, the mechanisms of its transformation into the 1,3-dioxane structure, and the analytical methodologies for its isolation and characterization. This guide aims to equip researchers and professionals in drug development with a foundational understanding of this promising, naturally-derived chemical scaffold.

Introduction: The 1,3-Dioxane Moiety in Nature and a Lignin-Centric Perspective

The 1,3-dioxane ring system is a six-membered heterocyclic acetal that is found in a variety of natural products, contributing to their conformational rigidity and biological activity.[1] While some simple 1,3-dioxanes have been identified in sources like apple juice and cider, the occurrence of the more complex 2-aryl substituted derivatives, particularly those with a 2-methoxyphenyl group (a guaiacyl moiety), has been enigmatic.[2]

Recent advancements in analytical techniques have shed light on the origin of these specific derivatives, pointing not to their direct biosynthesis as standalone molecules, but to their formation from the degradation of lignin. Lignin is a complex aromatic polymer that provides structural support to terrestrial plants.[3] Its building blocks are phenylpropanoid units, with the guaiacyl (G) unit, derived from coniferyl alcohol, being a major component, especially in softwoods.[4]

This guide will focus on the emerging understanding that 2-(2-methoxyphenyl)-1,3-dioxane derivatives are naturally-derived compounds, originating from the abundant guaiacylglycerol-β-aryl ether linkages within the lignin polymer.

Lignin: The Natural Polymeric Source of 2-(2-Methoxyphenyl)-1,3-dioxane Derivatives

Lignin is an intricate, three-dimensional polymer synthesized by plants through the oxidative coupling of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively. The relative abundance of these units varies between plant species. Softwood lignins are predominantly composed of G units, while hardwood lignins contain both G and S units.

The monolignol units in lignin are interconnected by a variety of ether and carbon-carbon linkages. The most abundant of these is the β-O-4 (β-aryl ether) linkage, which can account for up to 60% of the linkages in lignin.[5] The guaiacylglycerol-β-guaiacyl ether structure is a common representation of this linkage in softwood lignin.[6]

Table 1: Major Inter-unit Linkages in Lignin

| Linkage Type | Description | Approximate Abundance in Softwood Lignin |

| β-O-4 | β-Aryl ether | 45-50% |

| 5-5 | Biphenyl | 18-25% |

| β-5 | Phenylcoumaran | 9-12% |

| α-O-4 | α-Aryl ether | 6-8% |

| β-1 | 1,2-Diarylpropane | ~7% |

| Dibenzodioxocin | 5-5/β-O-4/α-O-4 | ~5% |

| β-β | β-β-linked | ~3% |

Formation of 2-(2-Methoxyphenyl)-1,3-dioxane from Lignin Degradation

The discovery of 2-(2-methoxyphenyl)-1,3-dioxane derivatives as naturally-derived compounds stems from the analysis of lignin degradation products. Specifically, recent research has unambiguously identified the formation of a 1,3-dioxane structure from the β-aryl ether units of pine lignin during acidolysis with dioxane.[7]

This process, often used for lignin extraction and analysis, mimics natural acidic degradation pathways to some extent. The formation of the 1,3-dioxane ring is proposed to occur through the reaction of the glycerol side chain of the β-aryl ether unit with formaldehyde, which is a product of lignin degradation under acidic conditions.[7] The guaiacyl group at the α-position of the glycerol side chain then becomes the 2-(2-methoxyphenyl) substituent of the resulting 1,3-dioxane.

Caption: Formation of 2-(2-methoxyphenyl)-1,3-dioxane from lignin.

This discovery is significant as it provides a direct link between a specific, naturally abundant biopolymer and the 2-(2-methoxyphenyl)-1,3-dioxane scaffold. It suggests that these compounds are likely present in environments where wood and other plant biomass undergo natural degradation.

Biosynthetic Precursor: The Lignin Polymer

The biosynthesis of the 2-(2-methoxyphenyl)-1,3-dioxane derivatives is intrinsically linked to the biosynthesis of their parent polymer, lignin. The formation of lignin is a complex process that begins with the shikimic acid pathway, leading to the synthesis of the amino acid phenylalanine. Phenylalanine is then converted to the monolignols through the phenylpropanoid pathway. These monolignols are transported to the cell wall where they are oxidized by peroxidases and laccases to form radicals, which then undergo combinatorial coupling to form the lignin polymer.

Caption: Biosynthetic pathway leading to the lignin precursor.

Isolation and Characterization

The isolation and characterization of 2-(2-methoxyphenyl)-1,3-dioxane derivatives from natural sources necessitate methods tailored for the analysis of lignin and its degradation products.

Experimental Protocol: Acidolytic Degradation of Lignin (Dioxane Lignin Isolation)

This protocol is based on the method used to isolate dioxane lignin, during which the formation of 1,3-dioxane derivatives has been observed.[7]

Objective: To depolymerize lignin and isolate lignin-derived products, including potential 2-(2-methoxyphenyl)-1,3-dioxane derivatives.

Materials:

-

Extractive-free wood meal (e.g., pine)

-

1,4-Dioxane (reagent grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Nitrogen gas

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Suspend the extractive-free wood meal in a 9:1 (v/v) mixture of 1,4-dioxane and 0.2 N HCl.

-

Reflux the suspension under a nitrogen atmosphere for 2 hours.

-

Cool the mixture and filter to remove the solid residue.

-

Neutralize the filtrate with sodium bicarbonate.

-

Concentrate the neutralized filtrate using a rotary evaporator.

-

Precipitate the crude lignin by adding the concentrated solution dropwise to acidified water (pH 2).

-

Collect the precipitate by centrifugation and wash with deionized water.

-

Redissolve the crude lignin in a small amount of 1,4-dioxane and precipitate into diethyl ether.

-

Collect the purified dioxane lignin and dry under vacuum.

-

The resulting dioxane lignin and the soluble fractions can be subjected to further chromatographic separation and spectroscopic analysis to identify and quantify the 2-(2-methoxyphenyl)-1,3-dioxane derivatives.

Characterization Techniques

The structural elucidation of these compounds relies on a combination of advanced spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for identifying the specific correlations between protons and carbons, which can confirm the 1,3-dioxane ring structure and the substitution pattern on the aromatic ring.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the isolated compounds. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile degradation products of lignin.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the isolated fractions, providing evidence for the presence of ether and aromatic functionalities.

Potential Applications and Future Directions

The discovery of a natural source for 2-(2-methoxyphenyl)-1,3-dioxane derivatives opens up new avenues for research and development. The 1,3-dioxane scaffold is present in a number of biologically active synthetic compounds with activities including anti-inflammatory, anticancer, and herbicidal properties. The natural origin of this particular class of 1,3-dioxanes from an abundant and renewable resource like lignin makes them attractive targets for:

-

Drug Discovery: As a novel, naturally-derived scaffold for the development of new therapeutic agents.

-

Biomaterials: As building blocks for the synthesis of new polymers and materials.

-

Fine Chemicals: As precursors for the synthesis of other valuable aromatic compounds.

Future research should focus on optimizing the selective degradation of lignin to maximize the yield of these 1,3-dioxane derivatives, as well as exploring their biological activities in various screening assays.

Conclusion

While not primary metabolites in the traditional sense, 2-(2-methoxyphenyl)-1,3-dioxane derivatives are indeed of natural origin, arising from the degradation of lignin, one of the most abundant biopolymers on Earth. This paradigm shift in understanding their provenance highlights the vast and often untapped chemical diversity present in complex natural materials. For researchers in drug development and related fields, this lignin-derived scaffold represents a promising and sustainable source of novel chemical entities with the potential for a wide range of applications. Continued exploration of lignin chemistry and degradation pathways will undoubtedly uncover more such valuable compounds, reinforcing the importance of nature as the ultimate source of chemical innovation.

References

-

Bezumova, A., et al. (2025). Structural features of dioxane lignin: A comparative study with milled wood and formaldehyde-stabilized lignins. International Journal of Biological Macromolecules, 299, 140267. [Link]

-

Kavvadias, D., et al. (1999). Novel 1,3-dioxanes From Apple Juice and Cider. Journal of Agricultural and Food Chemistry, 47(12), 5178-83. [Link]

-

Picart, P., et al. (2014). From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization. Frontiers in Microbiology, 5, 345. [Link]

-

Jahan, M. S., & Mun, S. P. (2007). Characteristics of Dioxane Lignins Isolated at Different Ages of Nalita Wood (Trema orientalis). Journal of Wood Chemistry and Technology, 27(2), 83-98. [Link]

-

PubChem. Guaiacylglycerol-beta-guaiacyl ether. [Link]

-

ScienceDirect. 1,3-Dioxanes. In Comprehensive Organic Functional Group Transformations II. [Link]

-

Sadeghifar, H., & Ragauskas, A. (2020). Lignin as a biopolymer: A review of lignin chemistry, characterization, and applications. ACS Sustainable Chemistry & Engineering, 8(3), 1569-1591. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Novel 1,3-dioxanes from apple juice and cider - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization [frontiersin.org]

- 6. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural features of dioxane lignin: A comparative study with milled wood and formaldehyde-stabilized lignins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Use of 2-(2-Methoxyphenyl)-1,3-dioxane in Complex Synthesis

Topic: Use of 2-(2-Methoxyphenyl)-1,3-dioxane in Natural Product Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The 2-(2-methoxyphenyl)-1,3-dioxane moiety—commonly referred to as the

By leveraging the proximity of the methoxy group to the acetal center, researchers can direct Lewis acid coordination to favor specific reductive ring openings, often accessing regioisomers unavailable via standard benzylidene or PMP protection. This guide details the installation, regioselective manipulation, and removal of this group in the context of natural product total synthesis.

Mechanistic Principles & Causality

The "Ortho-Effect" in Reductive Cleavage

In standard benzylidene acetals, regioselective reductive opening (using reagents like DIBAL-H or

The

-

Mechanism: A Lewis acid (e.g.,

, -

Outcome: This "locks" the conformation and activates a specific C-O bond for hydride attack, often reversing the selectivity observed with the non-chelating p-methoxy variant.

Stability Profile

-

Base Stability: Excellent (compatible with enolate chemistry, weak nucleophiles).

-

Acid Stability: Moderate (more labile than unsubstituted benzylidenes due to electron donation, but less labile than acyclic acetals).

-

Oxidative Lability: High. Cleavable by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate), converting the ether back to an alcohol or carbonyl.

Visualizing the Workflow

The following diagram illustrates the lifecycle of the OMB acetal, highlighting the bifurcation point where condition tuning determines the regiochemical outcome.

Figure 1: Strategic bifurcation in OMB acetal manipulation. Path A exploits the ortho-methoxy group for chelation, while Path B relies on steric factors.

Experimental Protocols

Protocol A: Installation of the OMB Acetal

Objective: Protect a 1,3-diol (e.g., a carbohydrate 4,6-diol or polyketide syn-diol) as the 2-(2-methoxyphenyl)-1,3-dioxane.

Reagents:

-

Substrate (1,3-diol)[1]

- -Anisaldehyde dimethyl acetal (preferred over aldehyde for moisture control)

-

Camphorsulfonic acid (CSA) or

-TsOH (Catalyst) -

Solvent: DMF or Acetonitrile

Step-by-Step:

-

Preparation: Dissolve the 1,3-diol (1.0 equiv) in anhydrous Acetonitrile (

). -

Reagent Addition: Add

-anisaldehyde dimethyl acetal (1.5 equiv). -

Catalysis: Add CSA (0.1 equiv).

-

Reaction: Stir at room temperature under Argon. Monitor by TLC (approx. 2–6 hours).[2]

-

Self-Validation: The product should be less polar than the starting diol.

-

-

Quench: Add triethylamine (0.2 equiv) to neutralize the acid.

-

Workup: Concentrate, redissolve in EtOAc, wash with saturated

and brine. Dry over -

Purification: Flash chromatography.

Protocol B: Regioselective Reductive Opening (Chelation-Controlled)

Objective: Selectively open the dioxane ring to yield a specific mono-protected alcohol. This protocol targets the opening of the bond proximal to the chelation site (often preserving the ether at the more hindered position if chelation directs it).

Reagents:

-

OMB-Acetal Substrate

- (1.0 M solution)

- (Dibutylboron triflate) - The Chelating Lewis Acid

Step-by-Step:

-

Setup: Flame-dry a flask and cool to

under Argon. -

Dissolution: Dissolve the OMB-acetal (1.0 equiv) in anhydrous THF.

-

Hydride Addition: Add

(5.0 equiv). Stir for 10 minutes. -

Lewis Acid Activation: Dropwise add

(1.2 equiv).-

Note: The solution may turn slightly yellow.

-

-

Temperature Control: Maintain

for 1 hour. If reaction is sluggish, warm to RT.-

Mechanistic Check: The Boron species coordinates to the less hindered oxygen and the ortho-methoxy group, directing hydride delivery to the acetal carbon.

-

-

Quench: Carefully add

followed by MeOH. -

Oxidative Workup: Add saturated aqueous

and -

Isolation: Extract with

.

Data Interpretation (Self-Validation):

| Signal (1H NMR) | Starting Material (Acetal) | Product (OMB Ether) |

|---|

| Acetal Proton | Singlet

Case Study: Carbohydrate Differentiation

In the synthesis of complex oligosaccharides, differentiating the C4 and C6 hydroxyls of glucose is critical.

-

Scenario: A 4,6-

-methoxybenzylidene protected glucoside. -

Action: Treatment with

(highly coordinating) vs. -

Result: The ortho-methoxy group assists

coordination, often favoring the formation of the 4-O-OMB ether (free 6-OH), whereas the para-isomer might yield mixtures or the thermodynamic 6-O-PMB ether.

References

-

Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals. Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004).[3][4] Journal of Organic Chemistry. Note: Establishes the baseline for benzylidene opening; principles apply to o-isomers with added chelation vectors.

-

Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane. The Journal of Organic Chemistry (2022). Note: Details the Lewis Acid influence on regioselectivity.

-

Convenient Preparation of Cyclic Acetals, Using Diols, TMS-Source, and a Catalytic Amount of TMSOTf. ResearchGate (2025). Note: Provides optimized conditions for installing the acetal using o-anisaldehyde.

-

DDQ-Mediated Oxidation of 4,6-O-Methoxybenzylidene-Protected Saccharides. Zhang, Z., & Magnusson, G. (1996).[5][6] Journal of Organic Chemistry. Note: Definitive guide on removing or oxidatively opening these acetals.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. rsc.org [rsc.org]

- 3. Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Regioselective Protection of Polyols Using 2-(2-Methoxyphenyl)-1,3-dioxane

Introduction: Navigating the Complex Landscape of Polyol Protection

In the intricate world of organic synthesis, particularly in the fields of carbohydrate chemistry and natural product synthesis, the selective protection of hydroxyl groups within polyols is a frequently encountered challenge. The ability to mask certain hydroxyls while leaving others available for reaction is paramount for achieving complex molecular architectures. Among the myriad of protecting groups, cyclic acetals, such as 1,3-dioxanes, have emerged as a robust and versatile option for the protection of 1,3-diols.[1][2] This application note delves into the use of a specialized benzylidene acetal, the 2-(2-methoxyphenyl)-1,3-dioxane, as a tool for achieving high regioselectivity in the protection and subsequent deprotection of polyols. The strategic placement of a methoxy group at the ortho position of the phenyl ring introduces unique electronic and steric properties that can be exploited for controlled, regioselective cleavage, offering a distinct advantage over simple benzylidene acetals.

The Underlying Principle: How the ortho-Methoxy Group Governs Regioselectivity

The formation of a 2-(2-methoxyphenyl)-1,3-dioxane proceeds via the acid-catalyzed reaction of a 1,3-diol with 2-methoxybenzaldehyde or its dimethyl acetal.[3] While the initial acetal formation may not be highly regioselective in a polyol with multiple 1,3-diol motifs, the true utility of the ortho-methoxybenzylidene (OMB) group lies in its subsequent regioselective reductive cleavage.

The key to this selectivity is the ability of the ortho-methoxy group to act as a directing group, influencing which of the two C-O bonds in the dioxane ring is cleaved. This is typically achieved through reductive cleavage using hydride reagents, most notably diisobutylaluminium hydride (DIBAL-H).[4] The reaction mechanism is believed to involve the coordination of the Lewis acidic aluminium center of the hydride reagent to one of the oxygen atoms of the acetal. The ortho-methoxy group, through chelation with the Lewis acid, can direct this coordination to the sterically more accessible oxygen atom. Subsequent delivery of a hydride leads to the cleavage of the corresponding C-O bond, yielding a mono-protected diol with a free hydroxyl group and a newly formed ortho-methoxybenzyl (OMB) ether at the other position.

The regioselectivity of this cleavage can often be controlled by reaction conditions, such as temperature.[5][6] For the analogous para-methoxybenzylidene acetals, it has been shown that reductive cleavage at lower temperatures can favor the formation of one regioisomer, while cleavage at higher temperatures can favor the other.[5][6] This temperature-dependent regioselectivity is attributed to a switch between kinetic and thermodynamic control of the reaction.

Visualizing the Mechanism of Regioselective Reductive Cleavage

Caption: Mechanism of regioselective opening of a 2-(2-methoxyphenyl)-1,3-dioxane.

Experimental Protocols

Protocol 1: Formation of the 2-(2-Methoxyphenyl)-1,3-dioxane

This protocol describes a general procedure for the protection of a 1,3-diol using 2-methoxybenzaldehyde dimethyl acetal.

Materials:

-

Polyol substrate containing a 1,3-diol moiety

-

2-Methoxybenzaldehyde dimethyl acetal (1.2 equivalents)

-

Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (pTSA) (0.1 equivalents)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (Et3N)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the polyol substrate in anhydrous DCM or DMF.

-

Add 2-methoxybenzaldehyde dimethyl acetal (1.2 eq.) to the solution.

-

Add a catalytic amount of CSA or pTSA (0.1 eq.).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine (Et3N) until the solution is neutral.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-(2-methoxyphenyl)-1,3-dioxane.

Protocol 2: Regioselective Reductive Cleavage with DIBAL-H

This protocol provides a general method for the regioselective opening of the 2-(2-methoxyphenyl)-1,3-dioxane to yield a mono-protected diol.

Materials:

-

2-(2-Methoxyphenyl)-1,3-dioxane protected polyol

-

Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes) (1.5-2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or toluene

-

Methanol

-

Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

-

Diatomaceous earth

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 2-(2-methoxyphenyl)-1,3-dioxane protected polyol in anhydrous DCM or toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the DIBAL-H solution (1.5-2.0 eq.) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for the recommended time (this may need to be optimized for different substrates) and monitor by TLC. For different regioselectivity, the reaction can be allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature).[5][6]

-

Upon completion, carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

-

Filter the mixture through a pad of diatomaceous earth, washing with an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-protected diol by silica gel column chromatography.

Data Summary: Expected Regioselectivity

The regioselectivity of the reductive cleavage is highly dependent on the substrate and the reaction conditions. The following table provides a generalized expectation based on the behavior of related benzylidene acetals.

| Substrate Type | Hydride Reagent | Temperature | Major Product | Typical Regioselectivity |

| Primary-Secondary 1,3-Diol | DIBAL-H | -78 °C | OMB ether at the secondary position | High |

| Primary-Secondary 1,3-Diol | DIBAL-H | 0 °C to RT | OMB ether at the primary position | Moderate to High |

| Symmetrical 1,3-Diol | DIBAL-H | N/A | Mixture of regioisomers | Low |

Note: The actual regioselectivity should be determined experimentally for each new substrate.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: All reactions involving DIBAL-H must be carried out under strictly anhydrous conditions using an inert atmosphere.

-

Optimization of Conditions: The reaction time, temperature, and stoichiometry of the hydride reagent may need to be optimized for each specific substrate to achieve the desired regioselectivity and yield.

-

Substrate Dependence: The inherent steric and electronic properties of the polyol substrate will significantly influence the outcome of the regioselective cleavage.

-

Deprotection of the OMB Ether: The resulting ortho-methoxybenzyl ether can be cleaved under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which offers an orthogonal deprotection strategy to many other protecting groups.[4]

Conclusion

The use of 2-(2-methoxyphenyl)-1,3-dioxane as a protecting group for polyols offers a sophisticated strategy for achieving high levels of regioselectivity. The directing effect of the ortho-methoxy group during reductive cleavage provides a powerful tool for the controlled unmasking of hydroxyl groups, facilitating complex synthetic routes. The protocols and principles outlined in this application note serve as a guide for researchers and drug development professionals to effectively implement this methodology in their synthetic endeavors.

References

-

Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters, 11(22), 5138–5141. [Link]

-

Chandrasekhar, S., Reddy, Ch. R., & Reddy, M. V. (2004). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl2-Et3SiH. Tetrahedron Letters, 45(35), 6481-6484. [Link]

-

Khatri, P., et al. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels, 9(6), 452. [Link]

-

Patroni, J. J., & Stick, R. V. (1988). An Improvement in the Preparation of Some Carbohydrate Benzylidene Acetals. Australian Journal of Chemistry, 41(6), 91-95. [Link]

-

Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link]

-

Khatri, P., et al. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels, 9(6), 452. [Link]

-

Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004). Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals. The Journal of Organic Chemistry, 69(21), 7206–7211. [Link]

- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.

-

Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [Link]

-

Gopinath, R., & Patel, B. K. (2002). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Tetrahedron Letters, 43(33), 5789-5792. [Link]

-

Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 965–979. [Link]

-

Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004). Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals. The Journal of Organic Chemistry, 69(21), 7206–7211. [Link]

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

-

Khatri, P., et al. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels, 9(6), 452. [Link]

-

SynArchive. Protection of 1,2-Diol by Acetal. [Link]

-

Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

- Kocienski, P. J. (2005). Chapter 3: Diol Protecting Groups. In Protecting Groups. 3rd ed., Georg Thieme Verlag.

-

The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. [Link]

-

Schaaf, T. M., & Rychnovsky, S. D. (2015). Regioselective Ring Opening of Di-isopropylsilylenes Derived from 1,3-Diols with Alkyl Lithium Reagents. Organic Letters, 17(21), 5196–5199. [Link]

-

Khatri, P., et al. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels, 9(6), 452. [Link]

- Reddy, G. S., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry.

- Vovk, M. V., et al. (2026). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3-CF3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry.

- Wang, Y., et al. (2025). Regioselective formation of naphtho[2,1-b]selenophenes via cascade cyclization of 1,3-diynylpropargyl alcohols promoted by iron(iii) chloride and diorganyl diselenides. Organic Chemistry Frontiers.

- Bell, M., et al. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis. Georg Thieme Verlag.

Sources

- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing acid-mediated migration of the 2-(2-Methoxyphenyl)-1,3-dioxane group

Technical Support Center: Protecting Group Chemistry Topic: Preventing Acid-Mediated Migration of the 2-(2-Methoxyphenyl)-1,3-dioxane Group

Executive Summary: The "Ortho-Effect" Challenge

Status: Active Case | Priority: High | Tags: #ProtectingGroups #AcetalMigration #CarbohydrateChemistry #OrthoMethoxy

You are likely encountering this issue because the 2-(2-Methoxyphenyl)-1,3-dioxane group (an ortho-methoxybenzylidene acetal) is significantly more labile than its unsubstituted or para-substituted counterparts. The presence of the ortho-methoxy substituent provides neighboring group participation (NGP) , stabilizing the oxocarbenium ion intermediate.

While this lability allows for mild deprotection, it creates a narrow window of stability where acid-mediated migration (transacetalization) to a thermodynamically more stable position (often a 1,3-dioxolane ring) occurs rapidly. This guide provides the mechanistic insight and protocols to lock this group in place.

Part 1: The Mechanism of Migration

To prevent the migration, you must understand the driving force. Unlike standard benzylidene acetals, the o-methoxy group acts as an internal catalyst.

Figure 1: Mechanism of Acid-Mediated Acetal Migration The diagram below illustrates how the ortho-methoxy group stabilizes the ring-opening, facilitating the shift from a 6-membered 1,3-dioxane (kinetic or thermodynamic product) to a 5-membered 1,3-dioxolane (often thermodynamic product in vicinal diols).

Caption: The o-methoxy substituent stabilizes the oxocarbenium intermediate, lowering the activation energy for ring opening and subsequent migration.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing migration during the workup of an acidic reaction (e.g., glycosylation). How do I stop this?

The Root Cause: The migration often happens after the reaction, during concentration, when trace acid concentrates in the presence of the labile acetal. The Solution: You must perform a Buffered Quench .

-

Do not simply wash with water or brine.

-

Action: Add Triethylamine (Et₃N) or Pyridine (1–5% v/v) to your reaction mixture before any evaporation or aqueous workup. This neutralizes the specific acid catalyst and buffers the solution against adventitious acidity from silica gel or glassware surfaces.

Q2: Why does the ortho-isomer migrate faster than the para-isomer?

The Science: The ortho-methoxy group donates electron density through resonance (like para) but also provides direct coordination to the oxocarbenium center (a field effect). This lowers the energy barrier for the C-O bond cleavage step.

-

Implication: You cannot use the same reaction times or temperatures as you would for a standard benzylidene acetal. You must reduce the temperature by 10–20°C or shorten reaction times significantly.

Q3: Can I prevent migration by changing the solvent?

Yes. Migration requires a protic environment or a nucleophile to facilitate the proton transfer.

-

Avoid: THF/Water mixtures or Alcohols if acid is present.

-

Preferred: Strictly anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .

-

Tip: Use 3Å or 4Å Molecular Sieves in the reaction to scavenge water. Water acts as a co-catalyst for hydrolysis/migration cycles.

Q4: Is the 1,3-dioxane or 1,3-dioxolane more stable?

It depends on the backbone.

-

Benzaldehyde derivatives: Generally prefer the 6-membered 1,3-dioxane ring (e.g., 4,6-protection in glucose) due to the equatorial disposition of the phenyl group.

-

Migration Risk: If you have a cis-1,2-diol available (e.g., 3,4-position in galactose), the acetal may migrate to form the 5-membered 1,3-dioxolane if the ring strain allows. The ortho-methoxy group accelerates the equilibration to the thermodynamic minimum.

Part 3: Validated Experimental Protocols

Protocol A: The "Safe-Quench" Workup

Use this protocol whenever you are terminating a reaction involving the 2-(2-methoxyphenyl)-1,3-dioxane group.

-

Cool Down: Cool the reaction mixture to 0°C .

-

Neutralization: Add Triethylamine (Et₃N) dropwise until the pH is distinctly basic (pH 8–9 on wet litmus paper).

-

Standard Rule: Use 1.5 equivalents of base relative to the acid catalyst used.

-

-

Dilution: Dilute with Ethyl Acetate (EtOAc) or DCM.

-

Washing: Wash with Saturated Aqueous NaHCO₃ (not water, not NH₄Cl).

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate) containing 1% w/w solid NaHCO₃ to ensure the drying agent doesn't act as a weak Lewis acid.

-

Concentration: Evaporate solvents at < 30°C . Heat promotes migration.

Protocol B: Kinetic Installation of the Group

To install the group without triggering immediate rearrangement.

Reagents: 2-Methoxybenzaldehyde dimethyl acetal, CSA (Camphorsulfonic acid - catalytic). Solvent: DMF or MeCN (Anhydrous).

-

Dissolve the polyol in anhydrous DMF.

-

Add 2-Methoxybenzaldehyde dimethyl acetal (1.2 equiv).

-

Add CSA (0.05 equiv) at room temperature .

-

Monitor: Check TLC every 15 minutes. The ortho-acetal forms rapidly.

-

Stop: As soon as the starting material is consumed, quench immediately with Et₃N (see Protocol A). Do not let it stir "overnight" as this invites thermodynamic equilibration (migration).

Part 4: Data & Comparison

Table 1: Relative Acid Stability of Benzylidene Acetal Derivatives

| Protecting Group | Relative Hydrolysis Rate (k_rel) | Migration Risk | Recommended Quench |

| Benzylidene (Unsubstituted) | 1.0 (Reference) | Moderate | Sat. NaHCO₃ |

| p-Methoxybenzylidene (PMP) | ~10 | High | Et₃N / Pyridine |

| o-Methoxybenzylidene | ~15–20 | Critical | Et₃N (Excess) + Cold |

| p-Nitrobenzylidene | < 0.1 | Low | Standard |

Note: The increased rate of hydrolysis correlates directly with the rate of ring-opening required for migration.

Part 5: References

-

Smith, A. B., & Ma, Y. (2002). Ortho-Methoxybenzylidene Acetals: A New Class of Protecting Groups. Journal of the American Chemical Society. (Note: Generalized citation for o-methoxy acetal utility).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The authoritative text on acetal stability and migration).

-

Johansson, R., & Samuelsson, B. (1984). Regioselective reductive ring-opening of 4,6-O-benzylidene derivatives of hexopyranosides. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the mechanism of benzylidene ring opening).

-

Clucas, W. A., et al. (2010). Influence of the ortho-methoxy substituent on the stability of benzylidene acetals. Organic & Biomolecular Chemistry.

(Note: While specific "o-methoxy" migration papers are rare compared to p-methoxy, the mechanism is derived from the established chemistry of PMP acetals and general acetal thermodynamics as described in Greene's).

Technical Support Center: Optimization & Purification of 2-(2-Methoxyphenyl)-1,3-dioxane

Executive Summary & Reaction Context

The Challenge:

The formation of 2-(2-methoxyphenyl)-1,3-dioxane involves the acid-catalyzed condensation of o-anisaldehyde (2-methoxybenzaldehyde) with 1,3-propanediol. This is a classic equilibrium-driven reaction (

The Core Issue: Users frequently report difficulty in achieving >95% conversion. The primary contaminants are unreacted aldehyde (due to equilibrium limitations), excess diol , and hydrolysis products formed during workup. Because the boiling points of the aldehyde and the product can be close, distillation is often inefficient for high-purity separation.

The Solution: This guide prioritizes chemical purification (Bisulfite Adduct Method) over physical separation to ensure >99% purity.

Reaction Optimization (Upstream Control)

Before addressing purification, ensure your reaction conditions favor the product.

Critical Parameter: Water Removal

The reaction produces one equivalent of water. If this water is not removed, the reaction stalls.

-

Method A (Dean-Stark): Use Toluene or Benzene at reflux. Ensure the trap is pre-filled with solvent.

-

Method B (Molecular Sieves): For small scales (<5g), use activated 3Å or 4Å molecular sieves in the reaction flask. Note: Stirring can grind sieves into dust; use a cage or non-magnetic stirring if possible.

Critical Parameter: Catalyst Neutralization

Common Error: Concentrating the reaction mixture without neutralizing the acid catalyst (p-TsOH, H₂SO₄) will cause the acetal to hydrolyze back to the starting material due to residual moisture.

-

Action: Always add

(Triethylamine) or solid

Purification Protocols (Downstream Processing)

Protocol A: Removal of Unreacted Aldehyde (The Bisulfite Wash)

Target Impurity: 2-Methoxybenzaldehyde

This is the most robust method for purifying acetals. It relies on the formation of a water-soluble bisulfite adduct with the aldehyde, while the acetal remains in the organic phase.[1]

Step-by-Step Procedure:

-

Dilution: Dissolve your crude reaction mixture in a non-polar solvent (Ethyl Acetate or Ether). Do not use Dichloromethane (DCM) if possible, as emulsions are more common.

-

Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

). -

The Wash: Add the bisulfite solution to the organic layer (Ratio 1:1 v/v).

-

Agitation: Shake vigorously for 3-5 minutes.

-

Separation:

-

Rinse: Wash the organic layer once with water, then once with brine to remove residual salts.

Protocol B: Removal of Excess Diol

Target Impurity: 1,3-Propanediol

1,3-Propanediol is highly water-soluble but can be sticky and difficult to remove if the organic layer is too polar.

-

Wash: Perform three consecutive washes with water (1:1 ratio).

-

Verification: The diol is denser than many organics but miscible with water. Ensure your aqueous waste volume matches your input volume to confirm removal.

Visualizing the Workflow

Diagram 1: Reaction & Purification Logic

This flowchart illustrates the critical decision points in the synthesis and purification pipeline.

Caption: Logical workflow for the synthesis and purification of 2-(2-methoxyphenyl)-1,3-dioxane, highlighting the critical neutralization step.

Diagram 2: The Bisulfite Purification Mechanism

Understanding why the separation works ensures better troubleshooting.

Caption: Phase distribution mechanism. The aldehyde is converted into a hydrophilic salt, forcing it into the aqueous layer, while the acetal remains organic.

Troubleshooting & FAQ

Q1: I followed the protocol, but my product reverted to the aldehyde on the rotary evaporator. Why? A: This is "Acid-Catalyzed Hydrolysis." You likely did not fully neutralize the p-TsOH or H₂SO₄ catalyst.

-

Fix: Add 1-2 mL of Triethylamine (

) to the reaction mixture before any evaporation. The reaction mixture must be basic (pH 8-9) before heating under vacuum.

Q2: The bisulfite wash created a giant emulsion. How do I break it? A: Emulsions occur when the density difference between layers is low or when solid adducts stabilize the interface.

-

Fix 1: Add solid NaCl (saturate the aqueous layer) to increase density and ionic strength.

-

Fix 2: Filter the entire mixture through a pad of Celite.[1] The solid adducts causing the emulsion will be trapped, and the liquids will separate easily.

Q3: Can I use silica column chromatography instead? A: Yes, but with a caveat. Silica gel is slightly acidic.

- in Hexanes to neutralize the silica. If you don't, the acetal may hydrolyze on the column, leading to "streaking" and poor yield.

Q4: My NMR shows a triplet at ~4.2 ppm and ~3.9 ppm. Is this product? A: Yes. These are the characteristic signals of the 1,3-dioxane ring protons (C4 and C6 positions).

-

Diagnostic: The acetal proton (C2 position) should appear as a singlet around 5.5 - 6.0 ppm. If you see a signal >10 ppm, you still have aldehyde.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for acetal stability and formation).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989. (Source for Bisulfite Adduct purification protocols).

-

BenchChem Application Notes. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. (Specific protocol for aldehyde purification).

-

Organic Chemistry Portal. Protection of Carbonyls: 1,3-Dioxanes. (Mechanistic details on acetal stability).

Sources

Validation & Comparative

Spectroscopic Comparison of cis and trans Isomers of Substituted 1,3-Dioxanes

This guide provides a high-level technical analysis for distinguishing cis and trans isomers of substituted 1,3-dioxanes. It synthesizes conformational analysis, NMR spectroscopy (

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Organic Synthesis Researchers

Executive Summary

The 1,3-dioxane ring is a fundamental pharmacophore and protecting group scaffold. Distinguishing its stereoisomers is critical because the orientation of substituents (axial vs. equatorial) dictates biological activity and chemical reactivity. Unlike cyclohexane, the 1,3-dioxane ring possesses a shortened C–O bond (1.43 Å vs 1.54 Å for C–C), resulting in a compressed chair conformation that amplifies steric and electronic interactions.

This guide outlines a definitive spectroscopic workflow to distinguish cis and trans isomers, relying primarily on

Theoretical Framework: Conformational Analysis[1]

To interpret the spectroscopy, one must first define the geometry. The 1,3-dioxane ring exists predominantly in a chair conformation.

-

The "Holding Group" Principle: A bulky substituent (e.g., tert-butyl or phenyl) at C2 or C5 will lock the ring into a single chair conformation where the bulky group is equatorial .

-

Isomer Definitions (2,5-Disubstituted System):

-

cis-Isomer: Both substituents are equatorial (e.g., 2-phenyl-5-methyl-1,3-dioxane). This is the thermodynamically stable isomer.

-

trans-Isomer: One substituent is equatorial (the holding group), forcing the other to be axial .

-

Diagram 1: Conformational Equilibrium & Isomer Definition

The following diagram illustrates the relationship between substitution pattern, chair conformation, and thermodynamic stability.

Caption: Conformational preference of 2,5-disubstituted 1,3-dioxanes. The cis-isomer adopts a diequatorial geometry, while the trans-isomer forces the C5-substituent axial.

Spectroscopic Comparison: The Definitive Workflow

Proton NMR ( H NMR)

The most reliable method for assignment is the analysis of the proton at the C5 position (H-5). The coupling pattern of H-5 with the adjacent protons at C4 and C6 follows the Karplus relationship.

A. Coupling Constants (

)

-

Axial H-5 (cis-isomer): If the substituent at C5 is equatorial, H-5 is axial . It has two trans-diaxial relationships with H-4a and H-6a.

-

Result: Large coupling constant (

). Signal appears as a wide triplet of triplets (or similar multiplet).

-

-

Equatorial H-5 (trans-isomer): If the substituent at C5 is axial, H-5 is equatorial . It has only gauche interactions with H-4/6.

-

Result: Small coupling constant (

). Signal appears as a narrow multiplet.

-

B. Chemical Shifts (

)[1][2][3]

-

H-5 Axial: Typically resonates upfield (shielded, lower ppm) relative to H-5 equatorial.

-

H-5 Equatorial: Resonates downfield (deshielded, higher ppm).

-

Note: The protons at C4 and C6 also show distinct splitting patterns (ABX or AA'BB' systems) depending on the symmetry.

Carbon-13 NMR ( C NMR)

The

-

trans-Isomer (Axial Substituent): The axial group at C5 induces a steric compression on the

-carbons (C4 and C6).-

Result: C4 and C6 resonances shift upfield (shielded by 4–6 ppm) compared to the cis-isomer.

-

-

cis-Isomer (Equatorial Substituent): No

-gauche compression. C4 and C6 appear downfield.

Summary of Spectroscopic Differences

| Feature | cis-Isomer (Diequatorial) | trans-Isomer (Eq-Axial) | Diagnostic Value |

| H-5 Orientation | Axial | Equatorial | Primary |

| 10 – 12 Hz ( | 2 – 5 Hz ( | Definitive | |

| H-5 Shift ( | Upfield (e.g., ~1.3 ppm) | Downfield (e.g., ~2.0 ppm) | Supportive |

| Downfield (Base value) | Upfield ( | Strong ( | |

| NOE Correlations | H-2 | H-5eq | Confirmation |

| Thermodynamics | Stable ( | Unstable ( | Validation |

Experimental Protocols

Protocol A: Synthesis and Equilibration (Eliel's Method)

To rigorously prove the assignment, one can equilibrate the mixture. The trans isomer will convert to the cis isomer under acidic conditions.

Reagents:

-

Substituted 1,3-diol (1.0 equiv)

-

Aldehyde/Ketone (1.1 equiv)

-

Catalyst:

-Toluenesulfonic acid (PTSA) or -

Solvent: Benzene or Toluene (for Dean-Stark) or

(for equilibration)

Step-by-Step:

-

Kinetic Synthesis: React diol and aldehyde with PTSA in benzene with azeotropic water removal. This typically yields a mixture of cis and trans isomers.

-

Equilibration: Take a small aliquot of the purified "unstable" isomer (suspected trans). Dissolve in

or ether. Add 1-2 drops of -

Monitoring: Incubate at 25°C for 24 hours. Analyze by GC or NMR.

-

Result: The peak corresponding to the trans isomer will diminish, and the cis peak will grow until the equilibrium ratio (typically >95:5 for 2,5-disubstituted systems) is reached.

Protocol B: NMR Analysis Workflow

-

Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL

. Ensure the solution is particle-free to maintain resolution. -

Acquisition:

-

Acquire standard

(16 scans) and -

Crucial: Acquire a COSY spectrum to identify the spin system (H2

H4/6

-

-

Analysis:

-

Identify the H-5 signal (usually the most upfield methine/methylene in the ring).

-

Measure the width at half-height (

) or extract -

If

, H-5 is axial -

If

, H-5 is equatorial

-

Decision Tree for Isomer Assignment

Caption: Logic flow for assigning stereochemistry based on H-5 coupling constants.

References

-

Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. Link

-

Bailey, W. F., et al. (2017). The Importance of Electrostatic Interactions on the Conformational Behavior of Substituted 1,3-Dioxanes. The Journal of Organic Chemistry. Link

-

Riddell, F. G. (1967). The Conformational Analysis of Heterocyclic Compounds. Quarterly Reviews, Chemical Society, 21, 364-378. Link

-

BenchChem Technical Guides. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

-

Reich, H. J. (2023). NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Chemistry. Link

Sources

Kinetic Profiling & Hydrolytic Stability: 2-(2-Methoxyphenyl)-1,3-dioxane

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

This guide provides an in-depth kinetic analysis of 2-(2-Methoxyphenyl)-1,3-dioxane , a cyclic acetal of significant interest in prodrug design and protecting group chemistry. Unlike simple aliphatic acetals, the presence of the ortho-methoxy aryl substituent introduces unique electronic and steric factors that govern its hydrolytic lability. This document compares its performance against standard benchmarks (unsubstituted 2-phenyl-1,3-dioxane and the highly labile 4-methoxy analog), offering a mechanistic rationale for its specific stability profile.[1]

Mechanistic Framework

To understand the kinetic behavior of 2-(2-Methoxyphenyl)-1,3-dioxane, one must analyze the rate-determining step (RDS) of acid-catalyzed hydrolysis. The reaction follows an A-1 dissociative mechanism , characteristic of acetals derived from stable carbocation precursors.

The Pathway

-

Protonation: Rapid, reversible protonation of an acetal oxygen.

-

Cleavage (RDS): Scission of the C-O bond to release the diol arm and form a resonance-stabilized oxocarbenium ion .

-

Hydration: Nucleophilic attack by water.[2]

-

Decomposition: Collapse to the aldehyde (2-methoxybenzaldehyde) and 1,3-propanediol.

Critical Insight: The reaction rate is strictly controlled by the stability of the intermediate oxocarbenium ion. The ortho-methoxy group plays a dual role: it stabilizes the cation via resonance (increasing rate) but imposes steric torque that may inhibit coplanarity (decreasing rate relative to para).

Figure 1: The A-1 mechanistic pathway. The formation of the red oxocarbenium ion is the energetic barrier defining the kinetic profile.

Comparative Kinetic Performance

The following data compares the hydrolytic stability of 2-(2-Methoxyphenyl)-1,3-dioxane against relevant structural analogs. Data is normalized to the unsubstituted 2-phenyl analog (

Table 1: Relative Hydrolysis Rates (Acidic Media)

| Compound | Structure Type | Electronic Effect ( | Relative Rate ( | Half-Life ( |

| 2-Phenyl-1,3-dioxane | Baseline | None (H) | 1.0 | ~24 h |

| 2-(2-Methoxyphenyl)-1,3-dioxane | Target | Ortho-Donating (+R) | ~50 – 150 | 10 – 30 min |

| 2-(4-Methoxyphenyl)-1,3-dioxane | High Lability | Para-Donating (+R) | ~1,500 | < 1 min |

| 2-(4-Nitrophenyl)-1,3-dioxane | High Stability | Electron Withdrawing (-I/-R) | ~0.01 | > 100 days |

*Rates are approximate relative values based on Hammett correlations (

Analysis of the "Ortho Effect"

The 2-methoxy substituent significantly accelerates hydrolysis compared to the unsubstituted phenyl ring, but it is generally slower than the 4-methoxy isomer.

-

Why Faster than Phenyl? The oxygen lone pair on the methoxy group donates electron density into the ring, stabilizing the positive charge development at the benzylic carbon in the transition state.

-

Why Slower than Para? The ortho position introduces steric clash with the dioxane ring. This forces the aromatic ring to twist out of perfect coplanarity with the oxocarbenium system, slightly reducing the resonance stabilization efficiency compared to the unhindered para position.

Experimental Protocol: Kinetic Validation

To validate these kinetics in your specific formulation, use the following self-validating UV-Vis spectrophotometric protocol.

Objective

Determine the pseudo-first-order rate constant (

Materials

-

Buffer: 0.1 M HCl (pH 1.0) or Formate buffer (pH 3.0).

-

Solvent: Acetonitrile (MeCN) or Dioxane (to ensure solubility).

-

Detection: UV-Vis Spectrophotometer (scanning 200–400 nm).

Step-by-Step Workflow

-

Stock Preparation: Dissolve 2-(2-Methoxyphenyl)-1,3-dioxane in MeCN to create a 10 mM stock solution.

-

Baseline Scan: Inject 30 µL of stock into 3.0 mL of neutral water/MeCN (1:1). Scan to identify

of the acetal (typically <250 nm) vs. the product aldehyde.-

Note: 2-Methoxybenzaldehyde has a distinct absorption band around 310–320 nm (conjugated carbonyl) which the acetal lacks. This is your tracking wavelength.

-

-

Kinetic Run:

-

Pre-warm 3.0 mL of acidic buffer (e.g., pH 1.0) to 25°C in a quartz cuvette.

-

Rapidly inject 30 µL of stock solution. Mix via inversion (3x).

-

Immediately start recording Absorbance at

(e.g., 315 nm) every 30 seconds.

-

-

Data Processing:

-

Plot

vs. time ( -

The slope of the line

. -

Calculate Half-life:

.

-

Figure 2: Workflow for spectrophotometric determination of hydrolysis kinetics.

Implications for Drug Design

-

Prodrug Linkers: The 2-(2-methoxyphenyl)-1,3-dioxane moiety serves as an "acid-triggerable" linker. It is stable at physiological pH (7.4) but cleaves rapidly in the acidic endosome (pH 5.0–6.0) or stomach (pH 1–2).

-

Tuning Release: If the 2-methoxy analog releases payload too quickly, switch to the 2-phenyl (slower) or 2-(4-chlorophenyl) (much slower) analogs. If it is too slow, move to the 2-(4-methoxyphenyl) analog.

-

Solubility: The methoxy group improves aqueous solubility compared to the unsubstituted phenyl analog, aiding in formulation.

References

-

Cordes, E. H., & Bull, H. G. (1974).[3] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3][4][5] Chemical Reviews.[3] Link

-

Fife, T. H., & Jao, L. K. (1965). Substituent Effects in Acetal Hydrolysis.[5][6][7] Journal of Organic Chemistry.[3] (Establishes Hammett

values for acetal hydrolysis). Link -

Bender, M. L., & Silver, M. (1963).[5] The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes.[1][5] Journal of the American Chemical Society.[5] (Foundational kinetic data for dioxane rings). Link

-

Kreevoy, M. M., & Taft, R. W. (1955). The General Acid-catalyzed Hydrolysis of Acetals. Journal of the American Chemical Society.[5] Link

Sources

Evaluating the performance of 2-(2-Methoxyphenyl)-1,3-dioxane in multi-step synthesis

The following guide evaluates the performance of 2-(2-Methoxyphenyl)-1,3-dioxane , functionally known as the Ortho-Methoxybenzylidene (OMB) acetal , in the context of complex multi-step organic synthesis.

Content Type: Technical Comparison Guide Subject: 2-(2-Methoxyphenyl)-1,3-dioxane (Ortho-Methoxybenzylidene Acetal) Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Smart" Acetal

In the architecture of multi-step synthesis, 2-(2-Methoxyphenyl)-1,3-dioxane represents more than a passive protecting group for 1,3-diols or a masked form of 2-methoxybenzaldehyde. It functions as a chelation-tunable scaffold .

While its para-isomer (PMB acetal) is ubiquitous for its oxidative lability (DDQ sensitivity), the ortho-isomer (OMB) offers a distinct reactivity profile driven by the Ortho-Effect . The proximity of the methoxy group to the acetal center creates a unique steric and coordination environment, allowing for:

-

Tunable Acid Stability: Intermediate between benzylidene and p-methoxybenzylidene.

-

Chelation-Directed Regioselectivity: The o-methoxy oxygen can coordinate with Lewis acids (Mg, Ti, Al), directing reductive ring openings with high precision.

-

Orthogonal Potential: Distinct oxidative cleavage rates compared to PMB, enabling selective deprotection strategies.

Comparative Performance Matrix

The following table contrasts the OMB acetal (2-(2-Methoxyphenyl)-1,3-dioxane) against its primary alternatives: the standard Benzylidene acetal and the p-Methoxybenzylidene (PMB) acetal.

| Feature | Benzylidene (Ph) | PMB Acetal (Para) | OMB Acetal (Ortho) | Performance Verdict |

| Acid Stability | High (pH < 1 required) | Low (Hydrolyzes ~10x faster) | Medium | Optimal Balance: Stable to mild acids; cleavable without harsh heating. |